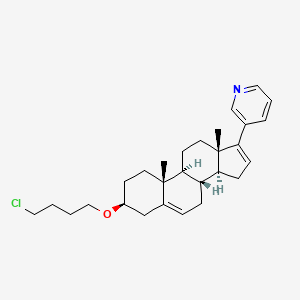
Chlorobutoxy Abiraterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobutoxy Abiraterone is a synthetic derivative of abiraterone, a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in the biosynthesis of androgens, which are hormones that stimulate the growth of prostate cancer cells. This compound is designed to enhance the pharmacokinetic properties of abiraterone, making it more effective in treating prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobutoxy Abiraterone involves several steps, starting with the preparation of abiraterone. Abiraterone is synthesized by reacting diethyl (3-pyridyl)borane with 3-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate in tetrahydrofuran containing bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate . The resulting product is then subjected to further chemical modifications to introduce the chlorobutoxy group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, direct compaction, and melt granulation are employed to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Chlorobutoxy Abiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which can have different pharmacological properties. These metabolites are often studied to understand the compound’s mechanism of action and potential side effects .
Scientific Research Applications
Chlorobutoxy Abiraterone has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CYP17A1 and its effects on androgen biosynthesis.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .
Industry: Employed in the development of new therapeutic agents targeting androgen biosynthesis.
Mechanism of Action
Chlorobutoxy Abiraterone exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of prostate cancer cells. The molecular targets of this compound include the androgen receptor and various enzymes involved in the steroidogenic pathway .
Comparison with Similar Compounds
Similar Compounds
Abiraterone: The parent compound, which also inhibits CYP17A1 but has different pharmacokinetic properties.
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Apalutamide: Similar to enzalutamide, it targets the androgen receptor but has a different chemical structure.
Uniqueness
Chlorobutoxy Abiraterone is unique due to its enhanced pharmacokinetic properties, which make it more effective in inhibiting androgen biosynthesis compared to its parent compound, abiraterone. Its ability to undergo various chemical reactions also allows for the formation of metabolites with potentially beneficial pharmacological properties .
Properties
CAS No. |
2484719-17-5 |
|---|---|
Molecular Formula |
C28H38ClNO |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
3-[(3S,8R,9S,10R,13S,14S)-3-(4-chlorobutoxy)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C28H38ClNO/c1-27-13-11-22(31-17-4-3-15-29)18-21(27)7-8-23-25-10-9-24(20-6-5-16-30-19-20)28(25,2)14-12-26(23)27/h5-7,9,16,19,22-23,25-26H,3-4,8,10-15,17-18H2,1-2H3/t22-,23-,25-,26-,27-,28+/m0/s1 |
InChI Key |
NLUIKYOSBJUYBG-SBBQFRTFSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OCCCCCl |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















